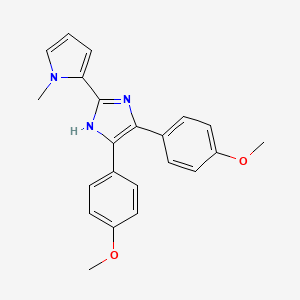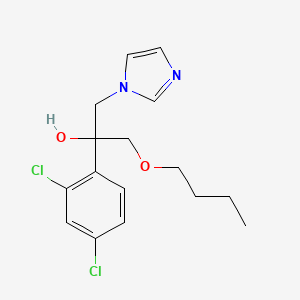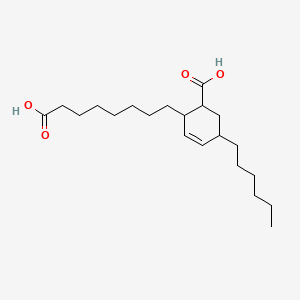
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride is a chemical compound with a complex structure that includes a phenol group, a dimethylaminomethyl group, a methyl group, and a propyl group. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of phenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters to achieve consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride to yield corresponding alcohols.
Substitution: The dimethylaminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Compounds with different functional groups replacing the dimethylaminomethyl group.
Aplicaciones Científicas De Investigación
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through the formation of methemoglobin. When administered, it rapidly oxidizes hemoglobin to methemoglobin, which can then bind to cyanide ions, thereby neutralizing their toxic effects . This mechanism is particularly useful in the treatment of cyanide poisoning, where rapid detoxification is crucial .
Comparación Con Compuestos Similares
Phenol, 4-(dimethylaminomethyl)-2-methyl-6-propyl-, hydrochloride can be compared with other similar compounds such as:
4-Dimethylaminophenol: Shares a similar structure but lacks the methyl and propyl groups, making it less hydrophobic and potentially less effective in certain applications.
2,4,6-Tris(dimethylaminomethyl)phenol: Contains three dimethylaminomethyl groups, which can enhance its reactivity and catalytic properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
96432-75-6 |
|---|---|
Fórmula molecular |
C13H22ClNO |
Peso molecular |
243.77 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-2-methyl-6-propylphenol;hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-5-6-12-8-11(9-14(3)4)7-10(2)13(12)15;/h7-8,15H,5-6,9H2,1-4H3;1H |
Clave InChI |
NKUWOJWNNKAIOH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C(C(=CC(=C1)CN(C)C)C)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-chlorophenyl)-14-methyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12765022.png)
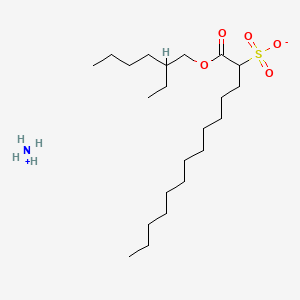

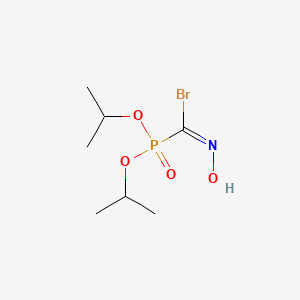
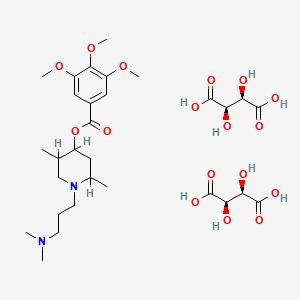
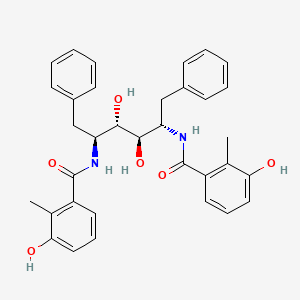
![3,5-difluoro-N-[(2S,3R)-2-(pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-yl]benzamide;hydrochloride](/img/structure/B12765064.png)
